4-(prop-2-en-1-yloxy)-N-(4H-1,2,4-triazol-4-yl)benzamide
Overview
Description
4-(prop-2-en-1-yloxy)-N-(4H-1,2,4-triazol-4-yl)benzamide is an organic compound that features a benzamide core substituted with an allyloxy group and a 1,2,4-triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-en-1-yloxy)-N-(4H-1,2,4-triazol-4-yl)benzamide typically involves the following steps:
Formation of the Allyloxybenzene Intermediate: This step involves the reaction of allyl alcohol with a suitable benzene derivative under basic conditions to form the allyloxybenzene intermediate.
Introduction of the Triazole Ring: The allyloxybenzene intermediate is then reacted with a triazole derivative under acidic or basic conditions to introduce the triazole ring.
Formation of the Benzamide: Finally, the triazole-substituted allyloxybenzene is reacted with an amine derivative to form the benzamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
4-(prop-2-en-1-yloxy)-N-(4H-1,2,4-triazol-4-yl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The allyloxy group can be oxidized to form an epoxide or an aldehyde.
Reduction: The triazole ring can be reduced under specific conditions to form a dihydrotriazole derivative.
Substitution: The benzamide core can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Epoxides, aldehydes, or carboxylic acids.
Reduction: Dihydrotriazole derivatives.
Substitution: Various substituted benzamides.
Scientific Research Applications
4-(prop-2-en-1-yloxy)-N-(4H-1,2,4-triazol-4-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential as an antimicrobial or anticancer agent.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-(prop-2-en-1-yloxy)-N-(4H-1,2,4-triazol-4-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds with active site residues, while the allyloxy group can participate in hydrophobic interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
1-allyloxy-4-propoxybenzene: Known for its insect feeding deterrent properties.
4-allyloxy-2-hydroxybenzophenone: Used in the preparation of high-voltage direct current (HVDC) cable insulation materials.
Uniqueness
4-(prop-2-en-1-yloxy)-N-(4H-1,2,4-triazol-4-yl)benzamide is unique due to the presence of both the allyloxy group and the triazole ring, which confer specific chemical and biological properties. This combination allows for a wide range of applications and interactions that are not possible with simpler compounds.
Properties
IUPAC Name |
4-prop-2-enoxy-N-(1,2,4-triazol-4-yl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2/c1-2-7-18-11-5-3-10(4-6-11)12(17)15-16-8-13-14-9-16/h2-6,8-9H,1,7H2,(H,15,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTJVXWPSQQCIDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=CC=C(C=C1)C(=O)NN2C=NN=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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